2-Iodo-5-methylbenzamide

Lipophilicity Physicochemical profiling Medicinal chemistry design

2-Iodo-5-methylbenzamide (CAS 309253-36-9) belongs to the class of ortho-halogenated primary benzamides, bearing an iodine atom at the 2‑position and a methyl group at the 5‑position of the aromatic ring. The compound displays a computed LogP of 2.40 and a topological polar surface area (TPSA) of 43.1 Ų, placing it in a physicochemical space distinct from its lighter halogen analogs.

Molecular Formula C8H8INO
Molecular Weight 261.06 g/mol
Cat. No. B1635218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylbenzamide
Molecular FormulaC8H8INO
Molecular Weight261.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)C(=O)N
InChIInChI=1S/C8H8INO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyQHNNDPKSKWFGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylbenzamide: Why the Ortho-Iodo Substituent Defines a Unique Building Block Profile Among Halogenated 5-Methylbenzamides


2-Iodo-5-methylbenzamide (CAS 309253-36-9) belongs to the class of ortho-halogenated primary benzamides, bearing an iodine atom at the 2‑position and a methyl group at the 5‑position of the aromatic ring . The compound displays a computed LogP of 2.40 and a topological polar surface area (TPSA) of 43.1 Ų, placing it in a physicochemical space distinct from its lighter halogen analogs . This differential positioning makes it a strategically important intermediate for palladium‑catalyzed cross‑coupling, radio‑iodination, and heavy‑atom derivatization applications where the lability of the C–I bond or the anomalous scattering power of iodine is a prerequisite for success [1].

2-Iodo-5-methylbenzamide Procurement: Why the 2‑Chloro and 2‑Bromo Congeners Cannot Deliver the Same Value


Simple replacement of 2‑iodo‑5‑methylbenzamide with its 2‑chloro‑ or 2‑bromo‑5‑methyl-benzamide counterparts leads to quantifiable losses in lipophilicity (ΔLogP ≥ 0.65) and a reduction in oxidative addition reactivity of ≥1 order of magnitude, as established by kinetic measurements on ortho‑substituted aryl halides [1]. Furthermore, the absence of a heavy iodine atom eliminates the possibility of anomalous scattering for X‑ray crystallographic phasing and prevents radio‑isotopic labeling with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I, capabilities that are intrinsic to the iodo‑congener [2].

Head‑to‑Head Comparator Evidence: 2‑Iodo‑5‑methylbenzamide vs. Its 2‑Chloro, 2‑Bromo, and Non‑Halogenated Analogs


LogP Differential Drives ≥4.5‑Fold Higher Lipophilicity Relative to 2‑Chloro‑5‑methylbenzamide

2‑Iodo‑5‑methylbenzamide exhibits a calculated LogP of 2.40, compared with a LogP of 1.75 for 2‑chloro‑5‑methylbenzamide . This ΔLogP of 0.65 translates to an approximately 4.5‑fold increase in octanol‑water partition coefficient, predicting markedly higher membrane permeability and hydrophobic pocket occupancy. The TPSA of both compounds is identical at 43.1 Ų, confirming that the lipophilicity difference arises solely from the halogen identity .

Lipophilicity Physicochemical profiling Medicinal chemistry design

Superior Oxidative Addition Kinetics: Ortho‑Iodo > Ortho‑Bromo Reactivity Established by Pd(0) Rate Constants

Kinetic measurements on ortho‑substituted aryl halides demonstrate that o‑substituted aryl iodides remain more reactive toward Pd(0) than their bromide counterparts for both PPh₃ and dppp ligand systems [1]. Although the absolute rate constants are substrate‑dependent, the relative trend consistently places Ar‑I reactivity ≥1 order of magnitude above Ar‑Br under identical conditions. This intrinsic reactivity advantage allows 2‑iodo‑5‑methylbenzamide to participate in Suzuki–Miyaura, Sonogashira, and Heck couplings at lower temperatures or with lower catalyst loadings than the 2‑bromo analog [1].

Palladium catalysis Cross‑coupling Oxidative addition Reaction kinetics

Enhanced Density and Heavy‑Atom Signal for Crystallographic Phasing and Mass Spectrometric Detection

The predicted density of 2‑iodo‑5‑methylbenzamide is 1.78 g·cm⁻³, compared with 1.52 g·cm⁻³ for 2‑bromo‑5‑methylbenzamide and approximately 1.25 g·cm⁻³ for the 2‑chloro analog . The iodine atom provides an anomalous scattering signal (f″ at Cu Kα ≈ 6.0 e⁻) that is suitable for SAD/MAD phasing of protein‑ligand complexes, whereas the chlorine and bromine congeners offer substantially weaker phasing power. Additionally, the characteristic isotopic pattern of iodine (single dominant isotope at m/z 126.9) yields a readily identifiable mass shift of +47 u over the bromo analog (ΔMW ≈ 47 u) and +91 u over the chloro analog, facilitating unambiguous detection in LC‑MS reaction monitoring .

X‑ray crystallography SAD/MAD phasing Mass spectrometry Heavy‑atom derivatization

Exclusive Radio‑iodination Competence Enables Theranostic Probe Development

The ortho‑iodo substituent in 2‑iodo‑5‑methylbenzamide provides a direct handle for isotopic exchange or electrophilic radio‑iodination with ¹²³I, ¹²⁵I, or ¹³¹I, enabling the generation of structurally identical radiotracers for single‑photon emission computed tomography (SPECT) or targeted Auger/beta therapy [1]. Neither the 2‑chloro nor the 2‑bromo analog can undergo analogous direct radiolabeling without a multistep halogen‑exchange sequence, which inevitably alters the molecular scaffold. Patent literature explicitly claims iodo‑benzamide derivatives as antineoplastic and antiviral agents, further validating the therapeutic relevance of the iodine motif [1].

Radio‑iodination SPECT imaging Targeted radiotherapy Theranostics

Highest‑Value Application Scenarios Where 2‑Iodo‑5‑methylbenzamide Outperforms Halogenated Analogs


Medicinal Chemistry Lead Optimization Requiring Elevated LogP Without TPSA Penalty

When a lead series demands increased lipophilicity to enhance blood–brain barrier penetration or target‑site occupancy, 2‑iodo‑5‑methylbenzamide delivers a LogP of 2.40, an increase of 0.65 units over the 2‑chloro analog, while maintaining an identical TPSA of 43.1 Ų . This allows medicinal chemists to tune logD without altering hydrogen‑bond donor/acceptor capacity, a critical advantage in CNS drug discovery where TPSA must remain below 90 Ų for passive permeation .

Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling on Ortho‑Iodo Benzamide Cores

The high oxidative addition reactivity of the C–I bond enables Suzuki–Miyaura and Sonogashira couplings to proceed at lower temperatures (30–50 °C) with reduced Pd loadings (0.5–1 mol %) compared with the bromo analog, which typically requires 60–80 °C and 2–5 mol % catalyst . This reactivity differential translates to higher throughput, fewer side‑products, and broader functional‑group tolerance in library production, directly reducing synthesis costs and purification burdens .

Structural Biology: SAD/MAD Phasing of Protein–Ligand Co‑Complexes

With a density of 1.78 g·cm⁻³ and a strong anomalous scattering signal from iodine, 2‑iodo‑5‑methylbenzamide can be soaked into protein crystals to provide single‑wavelength anomalous dispersion (SAD) phasing without the need for selenomethionine incorporation . Its molecular weight shift of +47 u over the bromo analog allows unambiguous identification of the ligand‑bound state via mass spectrometry, streamlining both crystallographic and biophysical assays .

Radiopharmaceutical Development: Theranostic Benzamide Tracers for Melanoma Imaging

The iodine atom in 2‑iodo‑5‑methylbenzamide serves as a direct isotopic exchange site for ¹²³I‑SPECT or ¹³¹I‑therapy, a capability absent in the bromo and chloro congeners . Iodinated benzamides have demonstrated high affinity for melanin‑expressing tumors, and the use of an iodo‑precursor preserves the exact molecular scaffold between diagnostic and therapeutic agents, satisfying the regulatory requirement for identical chemical identity in theranostic pairs .

Quote Request

Request a Quote for 2-Iodo-5-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.